(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring an amino group, a hydroxyl group, and a substituted phenyl ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,6-difluorobenzene and ®-3-amino-1-propanol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can serve as an intermediate in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The substituted phenyl ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2-chlorophenyl)propan-1-OL
- (3R)-3-Amino-3-(3,6-difluorophenyl)propan-1-OL
- (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents may also affect its binding interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10ClF2NO |
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Molecular Weight |
221.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClF2NO/c10-9-6(12)2-1-5(11)8(9)7(13)3-4-14/h1-2,7,14H,3-4,13H2/t7-/m1/s1 |
InChI Key |
AXYNUPIGLYEZCJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1F)[C@@H](CCO)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(CCO)N)Cl)F |
Origin of Product |
United States |
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